REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]([C:11]#[N:12])[CH2:9][N:10]=2)[CH:7]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]#[N:12])=[CH:9][N:10]=2)[CH:7]=1
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Name
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6-bromo-2,3-dihydroimidazo[1,2-a]pyridine-3-carbonitrile
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Quantity
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3.83 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C1)C(CN2)C#N
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Name
|
|
Quantity
|
4.3 g
|
Type
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reactant
|
Smiles
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ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
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Name
|
|
Quantity
|
34 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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were filtered off with Celite
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Type
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WASH
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Details
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the filtrate was washed with an aqueous saturated sodium bicarbonate solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered through NH silica gel
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Type
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CUSTOM
|
Details
|
The solvent was removed
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C(=CN2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |